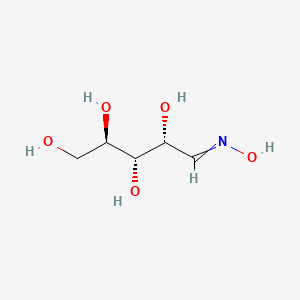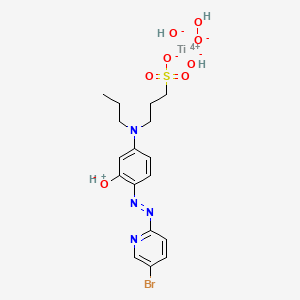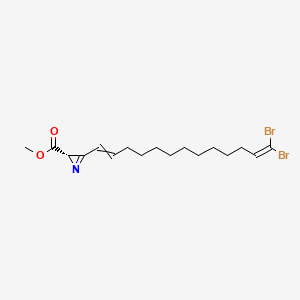
二硫化铼 (ReS2)
描述
Rhenium sulfide (ReS2) is an inorganic compound composed of rhenium and sulfur. It belongs to the family of transition metal dichalcogenides, which are known for their unique layered structures. Rhenium sulfide has a distinctive triclinic crystal structure, which imparts anisotropic properties to the material.
科学研究应用
Rhenium sulfide has a wide range of scientific research applications:
Optoelectronics: Due to its anisotropic optical properties, rhenium sulfide is used in the fabrication of saturable absorbers for pulsed lasers.
Energy Storage: Rhenium sulfide is employed in energy storage devices such as batteries and supercapacitors due to its excellent electrical conductivity and stability.
Catalysis: Rhenium sulfide serves as a catalyst in various chemical reactions, including hydrogen evolution and carbon dioxide reduction.
作用机制
Target of Action:
Rhenium disulfide primarily interacts with its target at the atomic level. Its structure consists of layers where rhenium (Re) and sulfur (S) atoms are strongly bonded within each layer. These layers are held together by weak Van der Waals forces, allowing them to be easily peeled off from the bulk material .
Biochemical Pathways:
ReS₂ affects several biochemical pathways due to its unique properties. For instance:
- Electronic Properties : ReS₂ exhibits layer-independent electrical properties, distinct from other transition metal dichalcogenides (TMDs). These properties impact charge transport and electronic interactions within biological systems .
- Optical Properties : ReS₂ displays anisotropic optical behavior, which can influence light absorption and emission in biological environments .
- Magnetic Properties : Although ReS₂ is not inherently magnetic, its interactions with other materials may lead to emergent magnetic behavior, potentially affecting cellular processes .
Pharmacokinetics:
Understanding ReS₂’s pharmacokinetics is crucial for its potential applications:
- Absorption : ReS₂ can be synthesized through various methods, including mechanical exfoliation, chemical vapor deposition (CVD), and liquid exfoliation. Its absorption into biological systems depends on the delivery method and particle size .
Result of Action:
The molecular and cellular effects of ReS₂’s action are multifaceted:
- Biocompatibility : ReS₂ has shown promise in electronic and optoelectronic devices, energy storage, and catalytic reactions. Its effects on cell viability, proliferation, and signaling pathways need further investigation .
- Photocatalysis : ReS₂ can participate in photocatalytic reactions, potentially influencing cellular processes when exposed to light .
生化分析
Biochemical Properties
Rhenium sulfide plays a crucial role in biochemical reactions due to its unique electronic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, rhenium sulfide can act as a catalyst in redox reactions, interacting with enzymes such as oxidoreductases. These interactions often involve the transfer of electrons, which can alter the enzyme’s activity and, consequently, the biochemical pathway . Additionally, rhenium sulfide’s ability to form complexes with proteins can influence protein folding and stability, impacting cellular functions.
Cellular Effects
Rhenium sulfide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, rhenium sulfide can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Furthermore, rhenium sulfide’s interaction with cellular membranes can impact membrane fluidity and permeability, influencing nutrient and ion transport.
Molecular Mechanism
The molecular mechanism of rhenium sulfide involves its interaction with biomolecules at the molecular level. Rhenium sulfide can bind to specific sites on enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation, affecting its catalytic activity. Additionally, rhenium sulfide can influence gene expression by interacting with transcription factors or DNA itself, leading to changes in the transcriptional activity of specific genes. These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rhenium sulfide can change over time. The stability and degradation of rhenium sulfide are critical factors that influence its long-term effects on cellular function . Studies have shown that rhenium sulfide can degrade under certain conditions, leading to the formation of different degradation products that may have distinct biological activities. Long-term exposure to rhenium sulfide can result in cumulative effects on cellular processes, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of rhenium sulfide vary with different dosages in animal models. At low doses, rhenium sulfide may exhibit beneficial effects, such as enhanced catalytic activity and improved cellular function . At high doses, rhenium sulfide can induce toxic or adverse effects, including oxidative stress and inflammation. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s biological activity. Understanding these dosage effects is crucial for determining the safe and effective use of rhenium sulfide in biomedical applications.
Metabolic Pathways
Rhenium sulfide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, rhenium sulfide can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the production of ATP and other metabolites. These interactions highlight the compound’s potential to modulate cellular metabolism and energy production.
Transport and Distribution
Rhenium sulfide is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, rhenium sulfide can bind to membrane transporters, facilitating its uptake into cells. Once inside the cell, rhenium sulfide can interact with intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of rhenium sulfide is crucial for its activity and function. Rhenium sulfide can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, rhenium sulfide may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of rhenium sulfide is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Rhenium sulfide can be synthesized through several methods:
Direct Reaction: Rhenium and sulfur can react directly at high temperatures (around 1000°C) to form rhenium sulfide. [ \text{Re} + 2\text{S} \rightarrow \text{ReS}_2 ]
Decomposition of Rhenium (VII) Sulfide: Rhenium (VII) sulfide decomposes at approximately 1100°C to yield rhenium sulfide and sulfur. [ \text{Re}_2\text{S}_7 \rightarrow 2\text{ReS}_2 + 3\text{S} ]
Chemical Vapor Deposition (CVD): This method involves the reaction of rhenium chloride with sulfur vapor on a substrate at elevated temperatures (around 450°C) under a flow of inert gas.
Industrial Production Methods: In industrial settings, larger crystals of rhenium sulfide can be grown using liquid carbonate flux at high pressure. This method ensures the production of high-purity rhenium sulfide suitable for various applications .
化学反应分析
Rhenium sulfide undergoes several types of chemical reactions, including:
Oxidation: Rhenium sulfide can be oxidized to form rhenium oxide. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide. [ \text{ReS}_2 + 3\text{O}_2 \rightarrow \text{ReO}_3 + 2\text{SO}_2 ]
Reduction: Rhenium sulfide can be reduced to elemental rhenium using reducing agents like hydrogen gas. [ \text{ReS}_2 + 2\text{H}_2 \rightarrow \text{Re} + 2\text{H}_2\text{S} ]
Substitution: Rhenium sulfide can undergo substitution reactions where sulfur atoms are replaced by other chalcogens such as selenium or tellurium.
Common reagents used in these reactions include oxygen, hydrogen peroxide, hydrogen gas, and other chalcogens. The major products formed from these reactions are rhenium oxide, elemental rhenium, and substituted rhenium chalcogenides .
相似化合物的比较
- Molybdenum disulfide (MoS2)
- Tungsten disulfide (WS2)
- Rhenium diselenide (ReSe2)
- Tungsten diselenide (WSe2)
属性
IUPAC Name |
bis(sulfanylidene)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJSZNKYVUTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Re]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065201 | |
| Record name | Rhenium sulfide (ReS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12038-63-0 | |
| Record name | Rhenium sulfide (ReS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenium sulfide (ReS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium sulfide (ReS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)

![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)



![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/new.no-structure.jpg)





